molecular formula C10H7NO2S B6300436 4-Hydroxy-2-phenyl-6H-1,3-thiazin-6-one CAS No. 65235-90-7

4-Hydroxy-2-phenyl-6H-1,3-thiazin-6-one

Cat. No. B6300436
CAS RN: 65235-90-7
M. Wt: 205.23 g/mol
InChI Key: ZNGFFSZYJNHKQT-UHFFFAOYSA-N
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Description

“4-Hydroxy-2-phenyl-6H-1,3-thiazin-6-one” is a chemical compound with the molecular formula C10H7NO2S . It has a molecular weight of 205.23 . The IUPAC name for this compound is 4-hydroxy-2-phenyl-6H-1,3-thiazin-6-one .


Molecular Structure Analysis

The InChI code for “4-Hydroxy-2-phenyl-6H-1,3-thiazin-6-one” is 1S/C10H7NO2S/c12-9-6-10(13)14-8(9)7-4-2-1-3-5-7/h1-6,12H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

The compound “4-Hydroxy-2-phenyl-6H-1,3-thiazin-6-one” has a boiling point that is currently not specified . It is recommended to store the compound at a temperature between 28 C .

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • 4-Hydroxy-2-phenyl-6H-1,3-thiazin-6-one has been utilized in the synthesis of various thiazine derivatives. For instance, 2-aryl-4-hydroxy-5-thio substituted 1,3-thiazin-6-ones were synthesized for potential HIV-1 protease inhibition (Prasad, 1996). Additionally, its derivatives have been explored for antibacterial efficacy, as in the case of chloro-substituted 1,3-thiazines (Gajbhiye, 2021).

Spectroscopy and Computational Chemistry

  • The compound has been a subject in studies involving Density Functional Theory (DFT) calculations and spectroscopy. For example, 4-hydroxyphenyl substituted thiopyrimidine derivatives were synthesized, starting with a compound structurally related to 4-hydroxy-2-phenyl-6H-1,3-thiazin-6-one, to assess their antioxidant activity and molecular structures (Akbas et al., 2018).

Pharmacology

  • In pharmacological research, derivatives of 4-hydroxy-2-phenyl-6H-1,3-thiazin-6-one have been explored for their potential medical applications. For instance, some novel quinoline incorporated 1,3-thiazinan-4-one derivatives were synthesized and evaluated for antibacterial, antitubercular, and antimalarial activities (Umamatheswari & Sankar, 2017). Furthermore, certain 1,3-thiazine derivatives have been synthesized and assessed as potential antimycobacterial agents (Koketsu et al., 2002).

Nanotechnology

  • Research has also extended into the field of nanotechnology. Silver nanoparticles coated [1,3] Thiazin-4-One derivatives have been synthesized, characterized, and evaluated for their antimicrobial activities (Mohammed et al., 2019).

Structural Chemistry

  • The structure of 4-Hydroxy-2-phenyl-6H-1,3-thiazin-6-one and its derivatives has been a focus in structural chemistry studies. For example, the synthesis and crystal structure of ethyl 6-amino-8-(4-methoxy phenyl)-9-nitro-2,3,4,8-tetrahydropyrido[2,1b][1,3]thiazine-7-carboxylate was reported, providing insights into the conformation and intramolecular interactions of such compounds (Li et al., 2013).

properties

IUPAC Name

4-hydroxy-2-phenyl-1,3-thiazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-8-6-9(13)14-10(11-8)7-4-2-1-3-5-7/h1-6,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGFFSZYJNHKQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=O)S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60201399
Record name 4H-1,3-Thiazin-4-one, 6-hydroxy-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60201399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-2-phenyl-4H-1,3-thiazin-4-one

CAS RN

53277-15-9, 65235-90-7
Record name 4H-1,3-Thiazin-4-one, 6-hydroxy-2-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053277159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Thiazine-6-one-4-ol, 2-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065235907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1,3-Thiazin-4-one, 6-hydroxy-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60201399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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